Product packaging for Cerium triacetate sesquihydrate(Cat. No.:CAS No. 17829-82-2)

Cerium triacetate sesquihydrate

Cat. No.: B105620
CAS No.: 17829-82-2
M. Wt: 688.54 g/mol
InChI Key: FLEYCIHWCBGBLG-UHFFFAOYSA-H
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Description

Cerium triacetate sesquihydrate (CAS 537-00-8) is a high-purity, water-soluble inorganic salt that serves as a valuable precursor in materials science and chemistry research . Its primary research value lies in the sol-gel synthesis of cerium oxide (ceria, CeO₂), a critical material for precision glass polishing abrasives and catalytic coatings . Upon thermal decomposition above 540°C, this compound cleanly converts to Cerium(IV) Oxide, making it ideal for producing high-quality ceria nanopowders . Researchers utilize it to develop advanced anti-corrosion coatings; for instance, sol-gel derived coatings doped with cerium acetate on aluminum alloys have demonstrated significantly enhanced resistance to saltwater exposure, with studies indicating an optimal concentration of 0.01 M . Furthermore, in combination with bromide ions, it acts as a redox-active catalyst for the liquid-phase auto-oxidation of cresols, leveraging cerium's ability to cycle between the +3 and +4 oxidation states . It appears as a white powder with a melting point of 308°C and is soluble in water . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24Ce2O15 B105620 Cerium triacetate sesquihydrate CAS No. 17829-82-2

Properties

IUPAC Name

cerium(3+);hexaacetate;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6C2H4O2.2Ce.3H2O/c6*1-2(3)4;;;;;/h6*1H3,(H,3,4);;;3*1H2/q;;;;;;2*+3;;;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEYCIHWCBGBLG-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.[Ce+3].[Ce+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Ce2O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40939067
Record name Acetic acid, cerium(3+) salt, hydrate (2:3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

688.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17829-82-2
Record name Cerium triacetate sesquihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017829822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, cerium(3+) salt, hydrate (2:3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERIUM TRIACETATE SESQUIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/779OQ1RB37
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Structural Elucidation and Coordination Chemistry of Cerium Iii Acetate Sesquihydrate

Advanced Crystallographic and Diffraction Studies

Crystallographic and diffraction methods are indispensable tools for probing the atomic arrangement within crystalline materials. For cerium(III) acetate (B1210297) sesquihydrate, these techniques have provided valuable insights into its structure, from the bulk material down to the nanoscale, as well as its behavior under thermal stress.

X-ray Diffraction (XRD) for Bulk and Nanoscale Materials

X-ray diffraction (XRD) is a fundamental technique used to characterize the crystalline nature of materials. For cerium(III) acetate sesquihydrate, XRD studies are essential in confirming its crystal structure and phase purity. The compound in its hydrated form is a crystalline solid. researchgate.net However, upon heating, it undergoes changes that can be monitored by XRD. For instance, the thermal decomposition of the hydrate (B1144303) initially leads to the formation of an amorphous anhydrous cerium(III) acetate. researchgate.netwikipedia.org This amorphous phase lacks long-range atomic order, resulting in a broad, featureless XRD pattern.

Further heating of the amorphous material leads to crystallization into an anhydrous form, which would exhibit a distinct XRD pattern with sharp diffraction peaks indicative of a well-ordered crystalline lattice. researchgate.netwikipedia.org The positions and intensities of these peaks are characteristic of the specific crystal structure of anhydrous cerium(III) acetate. In the context of nanomaterials, cerium acetate can be used as a precursor for the synthesis of cerium oxide (CeO₂) nanoparticles. ntu.edu.sg XRD is a critical tool in characterizing these nanoparticles, with the diffraction patterns confirming the formation of the desired cubic fluorite structure of ceria. ntu.edu.sg The broadening of the diffraction peaks in the XRD patterns of these nanomaterials can also be used to estimate the average crystallite size through the Scherrer equation.

High-Temperature X-ray Diffraction (HT-XRD) for Phase Transformations

High-Temperature X-ray Diffraction (HT-XRD) is a powerful technique for studying changes in the crystal structure of a material as a function of temperature in real-time. Studies on cerium(III) acetate sesquihydrate have utilized HT-XRD to elucidate its complex thermal decomposition pathway.

Investigations have shown that when Ce(CH₃COO)₃·1.5H₂O is heated, it undergoes a series of phase transformations. wikipedia.org The initial hydrated compound loses its water molecules at approximately 133 °C, leading to the formation of an amorphous anhydrous cerium(III) acetate. researchgate.netwikipedia.org This dehydration step is clearly observable in HT-XRD experiments by the disappearance of the diffraction peaks corresponding to the hydrated structure and the emergence of a broad, amorphous halo.

Upon further heating, the amorphous anhydrous acetate crystallizes at around 212 °C, which is marked by the appearance of new, sharp diffraction peaks in the HT-XRD pattern. researchgate.netwikipedia.org A subsequent phase change of this crystalline anhydrous form occurs at approximately 286 °C, indicating a solid-state structural rearrangement. researchgate.netwikipedia.org The decomposition process in an air atmosphere is completed at around 330 °C, with the final product being cerium(IV) oxide (CeO₂). wikipedia.org In an inert atmosphere like argon, the decomposition proceeds through several intermediate steps, ultimately also forming cubic CeO₂. wikipedia.org

A detailed thermal decomposition study in helium using simultaneous TG-DTA-MS and XRD-DSC has further clarified these transformations. researchgate.net This study confirmed the appearance of crystalline anhydrous cerium(III) acetate at 212 °C and its transformation to another phase at 286 °C. The subsequent decomposition to cerium(IV) oxide between 300 °C and 700 °C was found to proceed through intermediate products presumed to be Ce₂O(CH₃COO)₄, Ce₂O₂(CH₃COO)₂, and Ce₂O₂CO₃. researchgate.net

Single Crystal X-ray Diffraction for Coordination Polymer Characterization

The structure of Pr(CH₃COO)₃·1.5H₂O is triclinic and reveals a complex arrangement of coordination polymers. It contains two distinct structural units: centrosymmetric dimers of {[Pr(CH₃COO)₄(H₂O)]₂}²⁻ and one-dimensional chains of {[Pr(CH₃COO)₂(H₂O)]⁺}n. researchgate.net Both of these units are constructed through bridging acetate groups. The one-dimensional chains extend along a specific crystallographic direction and are linked by the dimeric units to form layers. researchgate.net These layers are further held together by hydrogen bonds involving the crystal water molecules situated between them. researchgate.net Given the similar ionic radii and chemical properties of cerium(III) and praseodymium(III), it is highly probable that cerium(III) acetate sesquihydrate adopts the same intricate coordination polymer structure. Other studies on cerium-based coordination polymers also highlight the formation of one-, two-, or three-dimensional networks, often influenced by the choice of ligands and reaction conditions. rsc.org

Analysis of Coordination Spheres and Modes (e.g., Bidentate Carboxylate Binding)

The coordination sphere of the cerium(III) ion in acetate-containing complexes is characterized by high coordination numbers and versatile bonding modes of the carboxylate group. The acetate ligand can coordinate to the metal center in several ways, including monodentate, bidentate chelating, and bridging fashions.

In cerium(III) acetate complexes, the dominant mode of coordination for the carboxylate group is reported to be a weak, predominantly bidentate binding to the cerium cation. researchgate.net This bidentate chelation involves both oxygen atoms of the carboxylate group binding to the same cerium ion, forming a stable four-membered ring. In addition to chelation, acetate ions are also known to act as bridging ligands, connecting two or more cerium ions to form the coordination polymer structures discussed previously. researchgate.net

In the isostructural praseodymium(III) acetate sesquihydrate, the praseodymium ions are surrounded by a total of ten oxygen atoms from the acetate groups and water molecules, resulting in a high coordination number. researchgate.net This high coordination number is typical for lanthanide ions. The formation of [Ce(H₂O)x(O₂CCH₃)]²⁺ species with an estimated coordination number of 6-7 has also been observed in solution, with bridging interactions becoming more prevalent at higher acetate concentrations. researchgate.net The flexibility in coordination modes of the acetate ligand is a key factor in the structural diversity of cerium(III) carboxylate complexes.

Spectroscopic Investigations of Molecular Structure and Bonding

Spectroscopic techniques provide complementary information to diffraction methods by probing the vibrational energy levels of molecules, which are sensitive to bonding and molecular geometry.

Fourier Transform Infrared (FTIR) Spectroscopy and Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a compound and studying the coordination environment of ligands. In the case of cerium(III) acetate sesquihydrate, the FTIR spectrum is characterized by absorption bands corresponding to the vibrational modes of the acetate anions and the water molecules.

The key vibrational bands for the acetate ligand are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). The positions of these bands and the difference between them (Δν = ν_asym - ν_sym) can provide information about the coordination mode of the carboxylate group. For instance, a larger separation is often indicative of a monodentate coordination, while a smaller separation suggests a bidentate or bridging mode.

In studies of cerium acetate complexes, characteristic absorption bands for the carboxylate group have been identified. For example, bands around 1570 cm⁻¹ and 1415 cm⁻¹ are attributed to the O-C-O vibrations of the carboxylate group. researchgate.net A band observed near 464 cm⁻¹ corresponds to the Ce-O-C vibration, confirming the coordination of the acetate ligand to the cerium ion. researchgate.net The presence of water of hydration is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibrations.

In-situ high-temperature FTIR spectroscopy has been employed to follow the thermal decomposition of cerium(III) acetate sesquihydrate. wikipedia.org These studies show the disappearance of the bands associated with water upon heating, followed by changes in the carboxylate bands as the anhydrous acetate is formed and subsequently decomposes. The final product, cerium oxide, exhibits a characteristic absorption band for the Ce-O stretching vibration, typically below 600 cm⁻¹. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complexation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a valuable tool for investigating the complexation of cerium(III) with ligands in solution. Due to the paramagnetic nature of the Ce(III) ion, its interaction with ligand nuclei, such as the protons in the acetate group, leads to noticeable changes in the NMR spectrum.

Detailed research findings indicate that information on the complexation between Ce(III) and acetate can be obtained using NMR spectroscopy. researchgate.net In studies involving solutions of sodium acetate in D₂O, the addition of Ce(III) causes the single signal of the acetate protons to shift and broaden. researchgate.net This effect becomes more pronounced as the concentration of the cerium ion increases, which is indicative of a dynamic equilibrium between the free acetate and the cerium-complexed acetate in solution. researchgate.net The paramagnetic-induced shift is a direct consequence of the magnetic field generated by the unpaired f-electron of Ce(III) influencing the local magnetic environment of the acetate protons.

Table 1: ¹H NMR Chemical Shifts for Sodium Acetate in the Presence of Ce(III) researchgate.net

SampleChemical Shift (ppm)
Sodium Acetate in D₂OData not provided in source
Sodium Acetate + Ce(III)Shifted and broadened
Sodium Acetate + increasing Ce(III)Further shifts and broadening

Note: The table reflects qualitative descriptions from the source, which indicates shifts occur without specifying the exact numerical values.

UV-Visible Spectroscopy in Solution-Phase Analysis

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for studying the electronic transitions in cerium compounds and monitoring complex formation in the solution phase. The Ce(III) ion exhibits characteristic absorption bands in the ultraviolet region due to 4f→5d electronic transitions.

A UV/Vis spectrum of the Ce(III) ion in solution typically shows a maximum absorbance (λmax) at approximately 265 nm, with a shoulder extending to about 350 nm. researchgate.net The position and intensity of these absorption bands are sensitive to the coordination environment of the cerium ion. When Ce(III) forms a complex with a ligand, such as in the reaction with the azo-dye reagent [DTPPA], new absorption bands can appear. ekb.eg For instance, the formation of a brown-colored Ce(III)-[DTPPA] complex results in a new absorption maximum at 524 nm in an alkaline medium. ekb.eg This shift and the appearance of new charge-transfer bands provide clear evidence of complexation and can be used to determine the stoichiometry and stability of the complex in solution.

X-ray Absorption Near-Edge Structure (XANES) for Cerium Valence States

X-ray Absorption Near-Edge Structure (XANES) spectroscopy, particularly at the Ce L₃-edge, is a direct and powerful probe of the cerium valence state. nih.gov The electronic configuration of cerium can cycle between Ce(III) (4f¹) and Ce(IV) (4f⁰), and XANES can distinguish between these states with high sensitivity. nih.govrsc.org The technique's high penetration depth also allows for in-situ studies under various reaction conditions. nih.gov

The Ce L₃-edge XANES spectrum for a Ce(III) compound, such as cerium(III) acetate hydrate, typically exhibits a single, sharp "white line" peak. researchgate.net In contrast, Ce(IV) compounds like CeO₂ show a characteristic double-peaked structure, with a main peak and a distinct shoulder at a higher energy. researchgate.net High-energy resolution fluorescence-detected (HERFD) XANES provides even more defined features, especially in the pre-edge region, allowing for a clearer distinction. researchgate.net The pre-edge features for Ce(III) and Ce(IV) reference compounds are separated by approximately 2 eV, providing a definitive marker for the oxidation state. researchgate.net

Table 2: Pre-Edge Peak Positions in Ce L₃-edge HERFD-XANES for Valence State Determination researchgate.net

Cerium Valence StatePre-Edge Peak Position (eV)
Ce(III)~5719
Ce(IV)~5721

Theoretical and Computational Approaches to Electronic and Molecular Structure

To complement experimental data, theoretical and computational methods are indispensable for gaining a deeper understanding of the electronic and molecular structure of cerium compounds. These approaches can model complex systems at an atomic level, providing insights that are often difficult to obtain through experimentation alone.

Density Functional Theory (DFT) Calculations for Electronic Structure and Catalytic Activity

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and predicting the properties of cerium complexes. scispace.com DFT calculations can be used to determine optimized geometries, molecular orbital energy levels, and thermodynamic properties. researchgate.netrsc.org For instance, DFT has been successfully employed to compute the properties of both Ce(III) and Ce(IV) oxidation states in various complexes and to predict their redox potentials in different solvents. researchgate.net

The accuracy of DFT calculations depends heavily on the chosen exchange-correlation functional. chemrxiv.org In some cases, standard functionals can produce what are known as "density-driven errors." uci.edu To mitigate these inaccuracies, methods like density-corrected DFT (DC-DFT), which may use a Hartree-Fock density, have been developed and shown to significantly improve the energetic accuracy for certain systems. chemrxiv.orguci.edu These computational methods are crucial for understanding the catalytic activity of cerium-based materials, where the electronic structure dictates their reactivity. rsc.org

Molecular Mechanics and Quantum Chemical Modeling of Coordination

Molecular Mechanics (MM) and other quantum chemical modeling techniques provide powerful means to study the coordination and dynamics of cerium ions in complex environments. These methods can simulate the three-dimensional structures of molecules and predict their behavior over time.

For example, MM calculations can be coupled with experimental NMR data to refine the structural models of cerium complexes in solution. researchgate.net More advanced quantum chemical simulations, such as the Quantum Mechanical Charge Field (QMCF) molecular dynamics (MD) approach, have been used to investigate the structural and dynamical properties of the hydrated Ce(III) ion. nih.gov Such simulations provide detailed insight into the coordination sphere of the ion, including the average number of water molecules, their distances, and the vibrational frequencies of the Ce-O bonds, which show excellent agreement with experimental data. nih.gov

Investigations of Valence State Fluctuations in Cerium Compounds

The electronic structure of cerium is complex, and its valence state is not always a fixed integer. In many materials, cerium can exhibit intermediate valence or valence fluctuations, a phenomenon where the 4f electron is not strictly localized on the cerium ion but exists in a state of fluctuation between the Ce ion and its surrounding ligands. rsc.orgnih.gov

This behavior is particularly notable in cerium compounds with specific crystal structures or under external pressure. nih.govresearchgate.net For example, some cerium-based skutterudites are considered to be on the border between intermediate valence and Kondo lattice behavior. nih.gov In certain cerium complexes with sandwich-like structures, the valence state of the cerium ion may be intermediate between trivalent (Ce³⁺) and tetravalent (Ce⁴⁺). rsc.org These fluctuations are critical to the unique magnetic and electronic properties of many cerium-based materials and are an active area of investigation using both experimental and theoretical methods.

Thermochemical Behavior and Decomposition Mechanisms

Comprehensive Thermal Analysis Techniques

To elucidate the complex decomposition mechanism, researchers employ a combination of advanced thermal analysis techniques. These methods provide detailed information about mass changes, thermal events, and the chemical nature of evolved gases and solid intermediates at each stage of the decomposition.

Thermogravimetric Analysis (TG-DTA) for Mass Loss and Enthalpy Changes

Thermogravimetric analysis (TGA) coupled with differential thermal analysis (DTA) is a cornerstone technique for studying the decomposition of cerium triacetate sesquihydrate. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between the sample and a reference material, revealing endothermic and exothermic processes.

Under an inert argon atmosphere, the decomposition proceeds through several distinct steps. dergipark.org.tr The initial mass loss, observed around 110°C, corresponds to the endothermic removal of both adsorbed moisture and the 1.5 moles of crystal water. dergipark.org.tr Following dehydration, an exothermic peak appears on the DTA curve at approximately 208°C without any corresponding mass loss in the TG curve, indicating a structural rearrangement, specifically the crystallization of the newly formed amorphous anhydrous cerium(III) acetate (B1210297). dergipark.org.tr Subsequent heating leads to a series of endothermic and exothermic reactions between 250°C and 550°C, associated with the decomposition of the anhydrous acetate into various intermediates and finally to ceria. researchgate.netdergipark.org.tr

In a dry air atmosphere, the decomposition process is significantly different, particularly in the 250-550°C range. The reaction is characterized by a strong exothermic event and is largely completed by around 330°C, directly forming CeO₂ as the final product. researchgate.netdergipark.org.tr

The table below summarizes the key thermal events observed during the decomposition under an argon atmosphere.

Temperature Range (°C)TG Mass LossDTA EventInterpretation
~110PresentStrong EndothermDehydration (loss of 1.5 H₂O) and removal of moisture. dergipark.org.tr
~208AbsentStrong ExothermCrystallization of amorphous anhydrous cerium(III) acetate. dergipark.org.tr
307 - 338PresentEndothermDecomposition of anhydrous acetate, formation of intermediates. dergipark.org.tr
>338PresentExothermFurther decomposition and oxidation to form CeO₂. dergipark.org.tr

Evolved Gas Analysis (EGA) Coupled with Mass Spectrometry (MS)

To identify the gaseous products released during decomposition, evolved gas analysis (EGA) is often coupled with mass spectrometry (MS). This powerful combination allows for the real-time detection and identification of volatile species as they are liberated from the sample.

During the initial dehydration step, EGA-MS confirms the release of water vapor, with characteristic mass-to-charge ratios (m/z) of 17 (OH⁻) and 18 (H₂O⁺). dergipark.org.tr In the subsequent decomposition of the anhydrous acetate in an inert atmosphere, the primary gaseous products detected are acetone (B3395972) (m/z = 43 for CH₃CO⁺ and 58 for (CH₃)₂CO⁺) and carbon dioxide (CO₂), along with carbon monoxide (CO). dergipark.org.trdtu.dk The release of these gases corresponds to the breakdown of the acetate ligands. The final stages of decomposition show the evolution of CO₂ and CO, consistent with the decomposition of oxycarbonate intermediates. dergipark.org.tr

Identification and Characterization of Decomposition Intermediates

Formation of Anhydrous Cerium(III) Acetate and its Phase Transitions

Following the initial dehydration below 133°C, an amorphous form of anhydrous cerium(III) acetate is produced. researchgate.netwikipedia.org This amorphous phase is not stable and undergoes an exothermic crystallization event at approximately 212°C to form crystalline anhydrous cerium(III) acetate, a process that occurs without any change in mass. researchgate.netdergipark.org.trwikipedia.org Further heating leads to another phase transition at around 286°C before decomposition begins. wikipedia.org The activation energy for the crystallization of the amorphous anhydrous cerium acetate has been determined to be 244 kJ mol⁻¹ using the Kissinger equation under non-isothermal conditions. dergipark.org.trresearchgate.net

Identification of Oxyacetate and Oxycarbonate Species

As the anhydrous cerium(III) acetate decomposes at higher temperatures (in the range of 300-700°C in an inert atmosphere), a sequence of intermediate compounds is formed. researchgate.net Through techniques like X-ray diffraction (XRD) and X-ray absorption near-edge structure (XANES) on quenched samples, researchers have identified several key intermediates. researchgate.netresearchgate.netresearchgate.net The decomposition is presumed to proceed through the formation of cerium oxyacetate species, followed by cerium oxycarbonate. researchgate.netresearchgate.net

The proposed sequence of intermediate products includes:

Ce₂(O)(CH₃CO₂)₄ (Cerium(III) oxyacetate) researchgate.netresearchgate.netresearchgate.net

Ce₂O₂(CH₃CO₂)₂ (Cerium(III, IV) oxyacetate) researchgate.netresearchgate.netresearchgate.net

Ce₂O₂CO₃ (Cerium(IV) oxycarbonate) researchgate.netresearchgate.netresearchgate.net

The formation of these oxy-species involves the partial decomposition of the acetate groups and a change in the coordination environment of the cerium ions. The XANES analysis is particularly important as it reveals the coexistence of both Ce(III) and Ce(IV) oxidation states within these intermediates, indicating that the oxidation of cerium begins during these intermediate stages. researchgate.netresearchgate.netresearchgate.net

Final Thermal Decomposition Products and Pathways to Cerium(IV) Oxide

The ultimate solid product of the thermal decomposition of this compound, in both inert and oxidizing atmospheres, is cerium(IV) oxide (CeO₂), commonly known as ceria. researchgate.netresearchgate.netdergipark.org.tr However, the pathway and temperature of formation differ significantly.

In an inert (argon or helium) atmosphere, the decomposition is a multi-step process that extends over a broad temperature range, from approximately 250°C to 800°C. researchgate.netresearchgate.net The final step involves the decomposition of the cerium oxycarbonate (Ce₂O₂CO₃) intermediate, which releases carbon monoxide and carbon dioxide, resulting in the formation of CeO₂. researchgate.netdergipark.org.tr The final product, ceria, forms in a cubic (fluorite) crystal structure. dergipark.org.tr

This direct pathway in an oxidizing atmosphere bypasses some of the stable intermediates observed under inert conditions, leading to the formation of CeO₂ at a significantly lower temperature. dergipark.org.tr High-temperature XRD confirms that the crystallization of CeO₂ with a cubic structure is complete by 400°C in air. dergipark.org.tr

Influence of Reaction Atmosphere on Decomposition Kinetics and Products

The atmosphere in which the thermal decomposition of this compound occurs plays a critical role in determining the reaction pathway, intermediate products, and the final decomposition temperature. Studies comparing the decomposition in inert atmospheres, such as argon or helium, with that in an oxidizing atmosphere like dry air reveal significant differences.

In an argon or helium atmosphere, the decomposition of this compound to cerium(IV) oxide proceeds through a series of endothermic and exothermic reactions. itu.edu.trresearchgate.net Following dehydration, which results in the formation of amorphous cerium(III) anhydrous acetate, further heating leads to its crystallization and subsequent decomposition through several intermediate products. itu.edu.trresearchgate.netresearchgate.netresearchgate.netdergipark.org.tr In an argon atmosphere, identified intermediate products include Ce₈O₃(CH₃CO₂)₁₈, 8CeO(CH₃CO₂), and Ce₂O₂CO₃. dergipark.org.tr The final product in an inert atmosphere is cubic ceria (CeO₂). itu.edu.trresearchgate.net

Conversely, in a dry air atmosphere, the decomposition process is markedly different, particularly in the temperature range of 250-550°C. itu.edu.trresearchgate.netdergipark.org.tr The decomposition in dry air is characterized by a strong exothermic reaction and is completed at a lower temperature, around 330°C, directly forming CeO₂ as the final product. itu.edu.trresearchgate.netdergipark.org.tr This is attributed to the rapid oxidation of cerium acetate. researchgate.net The reaction in dry air can be summarized as a single, swift oxidation step above 250°C. researchgate.net

The table below summarizes the key differences observed during the thermal decomposition under argon and dry air atmospheres.

FeatureArgon AtmosphereDry Air Atmosphere
Decomposition Pathway Multi-step process with several endothermic and exothermic reactions. itu.edu.trresearchgate.netA strong exothermic reaction, completing at a lower temperature. dergipark.org.tr
Intermediate Products Formation of various intermediates such as Ce₈O₃(CH₃CO₂)₁₈, 8CeO(CH₃CO₂), and Ce₂O₂CO₃. dergipark.org.trPrimarily a direct conversion to CeO₂. itu.edu.trresearchgate.netdergipark.org.tr
Final Decomposition Temperature Higher, with decomposition occurring over a broader temperature range. itu.edu.trresearchgate.netdergipark.org.trLower, completed around 330°C. itu.edu.trresearchgate.netdergipark.org.tr
Final Product Cubic CeO₂. itu.edu.trresearchgate.netCeO₂. itu.edu.trresearchgate.netdergipark.org.tr

Determination of Crystallization Kinetics and Activation Energies

The Kissinger equation is a widely used method for determining the activation energy of solid-state reactions, including crystallization, from differential scanning calorimetry (DSC) or differential thermal analysis (DTA) data obtained at different heating rates. The crystallization of amorphous anhydrous cerium acetate has been shown to begin around 180°C. dergipark.org.tr

One study determined the activation energy for the crystallization of cerium anhydrous acetate under non-isothermal conditions to be 244 kJ mol⁻¹ using the Kissinger equation. itu.edu.trresearchgate.netdergipark.org.tr This value provides crucial insight into the energy barrier that must be overcome for the amorphous-to-crystalline phase transition to occur.

Further research into the decomposition kinetics of cerium(III) nitrate (B79036), a related cerium compound, has also been conducted, though the specific kinetic models and activation energies differ from those of the acetate. researchgate.net

Investigations of Cerium Valence Change Mechanisms during Thermal Processes

A significant aspect of the thermal decomposition of cerium(III) triacetate sesquihydrate is the change in the oxidation state of cerium from Ce(III) to Ce(IV). researchgate.net This valence change is a key step in the formation of the final product, cerium(IV) oxide (CeO₂).

Investigations using techniques such as X-ray Absorption Near-Edge Structure (XANES) have clearly shown the coexistence of Ce(III) and Ce(IV) during the decomposition process, confirming the gradual oxidation of cerium. researchgate.netresearchgate.net The transition from Ce(III) to Ce(IV) has been demonstrated to occur in the final step of the decomposition. researchgate.net

The mechanism of this valence change is linked to the decomposition of intermediate species. For instance, the decomposition of a cerium oxycarbonate intermediate is believed to initially form Ce₂O₃, which is then oxidized to CeO₂. dtu.dk The electronic configuration of Ce(III) is 4f¹, and it can be readily oxidized to the more stable Ce(IV) state with a 4f⁰ configuration. doubtnut.com

Catalytic Science and Advanced Applications

Catalytic Activity in Organic Transformations

The catalytic prowess of cerium compounds, including cerium triacetate sesquihydrate, is demonstrated in a variety of organic reactions. The unique electronic configuration of cerium allows it to participate in single-electron transfer processes, facilitating reactions that are often challenging to achieve with other catalysts. Its ability to shuttle between the +3 and +4 oxidation states is a key factor in its catalytic cycle for many oxidative reactions mdpi.com.

Cerium(III) acetate (B1210297) has been identified as a suitable catalyst for the liquid-phase auto-oxidation of cresols, particularly when used in conjunction with a bromide ion co-catalyst sigmaaldrich.comchemicalbook.com. This catalytic system leverages the redox potential of the cerium ion to facilitate the oxidation of substituted phenols. The reaction mechanism typically involves the cerium(III) ion being oxidized to cerium(IV), which then acts as the primary oxidizing agent for the organic substrate. The bromide ion plays a crucial role in the catalytic cycle, often by forming radical species that propagate the oxidation chain reaction. The synergy between the cerium salt and the bromide ion enhances the reaction rate and selectivity towards the desired oxidized products.

Table 1: Catalytic System for Cresol Auto-oxidation

ComponentRole
Cerium(III) AcetatePrimary Catalyst
Bromide IonCo-catalyst
CresolSubstrate
Oxygen/AirOxidant

The cerium(III) ion is an effective Lewis acid, capable of activating a wide array of functional groups. This property makes cerium-based compounds valuable catalysts in numerous organic syntheses nih.gov. Cerium(III) complexes have been successfully employed to catalyze reactions such as the protection of ethers, esterification, and the allylation of aldehydes nih.gov. Its Lewis acidity facilitates the polarization of carbonyl groups, activating them towards nucleophilic attack. Furthermore, it has been instrumental in promoting condensation and cyclization reactions of 1,3-diketones and in hetero-Diels-Alder reactions nih.gov. In these transformations, the cerium ion coordinates to the substrate, thereby lowering the activation energy of the reaction and often influencing the stereochemical outcome. A proposed mechanism for cerium-catalyzed tetrahydroquinoline synthesis involves the activation of the diene reactant by the Ce(III) center through its nitrogen atom, facilitating a [4+2] cycloaddition with the dienophile nih.gov.

Table 2: Examples of Organic Reactions Catalyzed by Lewis Acidic Cerium(III)

Reaction TypeSubstrate ExampleRole of Cerium(III)
Hetero-Diels-AlderDienes and DienophilesActivation of reactants via coordination nih.gov
EsterificationCarboxylic Acids, AlcoholsActivation of carbonyl group
AllylationAldehydesCoordination to aldehyde
Cyclization1,3-DiketonesPromotion of intramolecular reaction nih.gov

Cerium's accessible redox states make it a potent catalyst for oxidation reactions. Cerium photocatalysis has emerged as a robust method for generating oxygen- or carbon-centered radicals under mild conditions beilstein-journals.orgd-nb.infonih.gov. For instance, inexpensive cerium salts like cerium trichloride can catalyze the aerobic oxidation of benzylic alcohols to the corresponding aldehydes and ketones with high selectivity, using air as the terminal oxidant beilstein-journals.orgd-nb.info. This avoids over-oxidation to carboxylic acids. The catalytic cycle often involves the interaction of Ce(III) with the alcohol and subsequent oxidation to a Ce(IV)-alkoxide complex, which upon photolysis, generates the product and regenerates the Ce(III) catalyst beilstein-journals.orgnih.gov.

Beyond simple oxidation, cerium catalysts promote more complex transformations. An example is the cerium-catalyzed aerobic coupling of β-oxoesters with enol acetates, which leads to the formation of valerolactone derivatives researchgate.net. This reaction demonstrates the ability of cerium to facilitate both oxidation and C-C bond formation in a single process. While specific examples of stereoselective transformations directly employing this compound are less commonly detailed, the broader family of cerium catalysts is known to influence stereochemistry, often through the geometric constraints imposed by the coordination of substrates to the cerium center.

The mechanism of cerium-catalyzed aerobic oxidation and coupling reactions is a subject of ongoing research, but a plausible pathway has been proposed based on experimental observations and literature precedents beilstein-journals.orgnih.gov. A key feature is the Ce(III)/Ce(IV) redox cycle. In the presence of an alcohol substrate and oxygen, a Ce(III) species can be oxidized to a Ce(IV)-alkoxide complex beilstein-journals.orgd-nb.infonih.gov. During this step, molecular oxygen is often converted to a superoxide radical anion beilstein-journals.orgd-nb.infonih.gov.

Under photolytic conditions, this Ce(IV) complex undergoes ligand-to-metal charge transfer (LMCT), leading to the homolytic cleavage of the Ce-O bond. This step forms an alkoxy radical and regenerates the catalytically active Ce(III) species beilstein-journals.orgd-nb.infonih.gov. The generated radical intermediate then proceeds through subsequent steps, such as hydrogen atom transfer (HAT), to form the final product.

In the context of heterogeneous catalysis using cerium oxides, the Mars-van Krevelen mechanism is often operative mdpi.com. This mechanism involves the reaction of an adsorbed organic molecule with lattice oxygen from the catalyst, resulting in the reduction of Ce(IV) to Ce(III). The resulting oxygen vacancy is then replenished by the reduction of gaseous O₂, with the Ce(III) site facilitating this re-oxidation step mdpi.com.

Cerium-based catalysts have shown activity in hydrosilylation reactions. Specifically, an organocerium complex has been demonstrated to serve as a precatalyst for the hydrosilylation of acrylates, yielding α-silyl esters at room temperature with high turnover numbers nih.govamericanelements.com. While this research utilized a specific homoleptic organocerium complex rather than cerium triacetate, it highlights the potential of cerium compounds to mediate this important transformation nih.govamericanelements.comamanote.com. The reaction involves the addition of a Si-H bond across the C=C double bond of the acrylate. The catalytic cycle is thought to involve the activation of the Si-H bond by the cerium center, facilitating its addition to the acrylate substrate. This application expands the synthetic utility of cerium catalysis into the realm of C-Si bond formation.

Cerium(III) Acetate Sesquihydrate as a Precursor for Advanced Catalytic Materials

Cerium(III) acetate sesquihydrate is a valuable precursor for the synthesis of advanced cerium-based catalytic materials, most notably cerium oxide (CeO₂), or ceria sigmaaldrich.com. Ceria is a technologically significant material with wide-ranging applications in catalysis due to its high thermal stability, oxygen storage capacity, and redox properties iiserpune.ac.in.

The thermal decomposition of cerium(III) acetate is a common route to produce ceria nanoparticles sigmaaldrich.comwikipedia.org. The process typically proceeds through intermediate phases, such as basic cerium(III) acetate and cerium oxycarbonates (Ce₂O₂CO₃), before ultimately yielding cerium(IV) oxide (CeO₂) upon further heating wikipedia.org. The properties of the resulting ceria nanoparticles, such as particle size and surface area, can be controlled by adjusting the decomposition conditions.

These ceria-based materials, derived from precursors like cerium acetate, are employed in numerous catalytic applications:

Automotive Catalysts: Ceria is a crucial component in three-way catalytic converters, where it acts as an oxygen storage material, mitigating fluctuations in the air-to-fuel ratio and promoting the oxidation of CO and hydrocarbons, and the reduction of NOx iiserpune.ac.inalfachemic.com.

Fluid Catalytic Cracking (FCC): In FCC processes, adding cerium-containing components to zeolite-based catalysts can enhance both catalytic activity and thermal stability alfachemic.com.

Heterogeneous Oxidation: Ceria-based catalysts are effective for various oxidation reactions, functioning through the Mars-van Krevelen mechanism where the lattice oxygen participates directly in the reaction mdpi.comiiserpune.ac.in.

Support for Metal Catalysts: Ceria is used as a support for precious metal catalysts (e.g., Pd, Pt), where strong metal-support interactions can enhance catalytic activity and stability mdpi.comiiserpune.ac.in.

Selective Catalytic Reduction (SCR): Nanocomposites such as NiMn₂O₄/TiO₂-CeO₂ have been prepared and evaluated for the selective catalytic reduction of NOx with ammonia, demonstrating the synergistic effects that can be achieved by combining ceria with other metal oxides nih.gov.

Synthesis of Cerium Oxide Nanoparticles for Catalytic Applications

This compound is a versatile precursor for the synthesis of cerium oxide (CeO₂) nanoparticles, which are highly valued for their catalytic activity. Various synthesis methodologies, such as hydrothermal and precipitation methods, utilize cerium acetate to produce CeO₂ nanostructures with controlled properties. nih.govingentaconnect.com The choice of precursor and synthesis parameters like pH and temperature significantly influences the resulting nanoparticles' physicochemical characteristics, including crystalline size, morphology, and surface area, which in turn dictate their catalytic performance. nih.govresearchgate.net

For instance, in hydrothermal synthesis, using cerium acetate as a precursor has been shown to yield cubic-structured CeO₂ nanoparticles. nih.gov Research comparing different precursors found that cerium acetate-derived nanostructures can be larger than those synthesized from cerium hydroxide (B78521) under similar conditions. nih.gov Thermal treatment (calcination) of these nanoparticles is a critical step that can increase the crystalline size and enhance the ratio of Ce(IV) to Ce(III) on the surface, a key factor for many catalytic applications. nih.gov

The table below summarizes findings from a study on the hydrothermal synthesis of CeO₂ nanoparticles, highlighting the effect of the precursor on the final crystalline size after thermal treatment.

PrecursorInitial Crystalline Size (nm)Crystalline Size after 500°C Treatment (nm)Crystalline Size after 1000°C Treatment (nm)
Cerium Hydroxide5–68.847.4
Cerium Acetate10–1517.753.6

This table illustrates how the choice of cerium precursor influences the initial size and thermal stability of the resulting cerium oxide nanoparticles, with cerium acetate leading to larger initial and final particle sizes compared to cerium hydroxide under the studied hydrothermal conditions. nih.gov

Development of Cerium-Based Catalysts for Selective Catalytic Reduction of Nitrogen Oxides (NH₃-SCR)

Cerium-based catalysts are extensively developed for the selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (NH₃), a critical technology for controlling emissions from stationary and mobile sources. mdpi.com The high efficacy of these catalysts is attributed to the excellent redox properties of ceria (CeO₂), which acts as an oxygen reservoir, storing and releasing oxygen through the facile Ce⁴⁺/Ce³⁺ redox cycle. mdpi.comsemanticscholar.org this compound is a common starting material, thermally decomposed to produce the highly dispersed cerium oxide active phase on a support material, often titanium dioxide (TiO₂).

The performance of Ce-based SCR catalysts can be significantly enhanced by the addition of other metal oxides. semanticscholar.org

Tungsten Oxide (WO₃): Doping with WO₃ increases the number of acid sites on the catalyst surface and enhances the surface chemisorbed oxygen, which improves low-temperature activity and resistance to sulfur dioxide (SO₂) poisoning. mdpi.com

Molybdenum Oxide (MoO₃): The inclusion of an amorphous MoO₃ structure provides a significant number of both Lewis and Brønsted acid sites, which are crucial for the adsorption and activation of ammonia. mdpi.comsemanticscholar.org

Zirconium Oxide (ZrO₂): The addition of zirconium enhances the thermal stability and specific surface area of the catalyst, making it more durable, especially at high temperatures. semanticscholar.org

Integration into Fluid Catalytic Cracking (FCC) Catalysts for Hydrocarbon Processing

In the petroleum refining industry, Fluid Catalytic Cracking (FCC) is a vital process for converting heavy hydrocarbon feedstocks into more valuable gasoline and lighter products. 360iresearch.com The catalysts used are typically based on zeolites, and the incorporation of rare-earth elements, particularly cerium and lanthanum, is crucial for their performance. researchgate.netmrforum.com Cerium, introduced into the catalyst matrix often via precursors like cerium acetate, plays a multifaceted role.

The primary functions of cerium in FCC catalysts include:

Enhanced Hydrothermal Stability: Cerium ions stabilize the zeolite framework, preventing the loss of acid sites and structural collapse during the high-temperature steam regeneration process. researchgate.net

Increased Catalytic Activity: By maintaining the structural integrity and acidity of the zeolite, cerium ensures sustained catalytic activity for cracking reactions. researchgate.net

Metals Passivation: Heavy feedstocks often contain metal contaminants like vanadium, which can deposit on the catalyst and destroy the zeolite structure. Cerium acts as a "vanadium trap," preferentially interacting with vanadium species and mitigating their destructive effects. mrforum.com

The introduction of cerium enhances redox functionality, which helps to mitigate the formation of coke, a carbonaceous deposit that deactivates the catalyst. 360iresearch.com This leads to longer catalyst lifetimes and more efficient refinery operations.

Design and Performance of Cerium-Based Metal-Organic Frameworks (Ce-MOFs) in Electrocatalysis

Cerium-based Metal-Organic Frameworks (Ce-MOFs) are a class of porous crystalline materials constructed from cerium ions linked by organic ligands. acs.org Cerium acetate is a suitable precursor for the synthesis of these materials through methods like solvothermal synthesis. acs.orgnih.gov The unique electronic properties of cerium, with its accessible Ce(III) and Ce(IV) oxidation states, make Ce-MOFs promising candidates for electrocatalysis. acs.orgias.ac.in

The catalytic activity of Ce-MOFs in electrocatalysis is often linked to the Ce³⁺/Ce⁴⁺ switching capability. acs.org These materials have been investigated for various applications, including the electrochemical detection of analytes and as catalysts for the oxygen evolution reaction (OER) in water splitting. ias.ac.infrontiersin.org

Research has shown that the electrocatalytic performance of Ce-MOFs can be enhanced through post-synthetic modification. For example, controlled partial pyrolysis of a Ce-MOF can create a "quasi-MOF" material. figshare.com This process maintains the porous structure of the precursor while exposing more active cerium centers, thereby improving catalytic activity for reactions like the urea oxidation reaction (UOR). figshare.com The inherent structure of MOFs provides a high surface area and well-defined active sites, which are advantageous for catalytic applications. ias.ac.in

Fabrication of Heterogeneous Dual-Acid Catalysts Incorporating Cerium Species

Heterogeneous catalysts with dual-acid functionality, possessing both Lewis and Brønsted acid sites, are highly effective for a range of organic transformations. Cerium species, typically in the form of CeO₂, are incorporated into catalyst formulations to provide Lewis acid sites. mdpi.comsemanticscholar.org CeO₂ itself is considered an acid-based substance with a large number of Lewis acid sites originating from unsaturated Ce⁴⁺ cations on the surface. mdpi.com

To create a dual-acid catalyst, CeO₂ is often combined with other components that provide Brønsted acidity. For example, in SCR catalysts, modifying a CeO₂-based catalyst with molybdenum oxide (MoO₃) or tungsten oxide (WO₃) not only enhances redox properties but also introduces significant Brønsted acidity. mdpi.comsemanticscholar.org This synergistic combination of acid sites can facilitate multi-step reactions more efficiently. The fabrication often involves impregnation or co-precipitation methods using precursors like this compound to disperse the cerium species onto a high-surface-area support. researchgate.net The isomorphic insertion of Ce(III)/Ce(IV) centers into host structures like layered double hydroxides is another advanced strategy to create multifunctional catalysts with well-defined acid sites. nih.gov

Mechanistic Insights into Cerium-Mediated Catalysis

Investigation of Cerium Redox Cycling (Ce(III)/Ce(IV)) in Catalytic Cycles

The catalytic activity of cerium compounds is fundamentally rooted in the facile redox cycling between the Ce(III) (Ce³⁺) and Ce(IV) (Ce⁴⁺) oxidation states. mdpi.com This ability to easily shuttle electrons allows cerium-based materials to participate in a wide variety of redox-mediated reactions. The mechanism often involves the Mars-van Krevelen model, particularly in oxidation catalysis, where the catalyst provides lattice oxygen to a reactant, leading to the reduction of Ce⁴⁺ to Ce³⁺. mdpi.com The resulting oxygen vacancy is then replenished by gas-phase oxygen, re-oxidizing Ce³⁺ back to Ce⁴⁺ and completing the catalytic cycle. mdpi.com

Key aspects of the Ce(III)/Ce(IV) redox cycle in catalysis include:

Oxygen Vacancy Formation: The transition from Ce⁴⁺ to Ce³⁺ is associated with the creation of oxygen vacancies on the surface of ceria, which are often the active sites for molecule adsorption and activation. mdpi.commdpi.com

Electron Transfer: The redox couple acts as a charge-transfer mediator. In SCR, for example, the Ce⁴⁺ + NO → Ce³⁺ + NO₂ step is a crucial part of the reaction pathway.

Structural Changes: The conversion between Ce³⁺ and Ce⁴⁺ involves significant changes in the coordination environment. Spectroscopic and computational studies have shown that Ce³⁺ and Ce⁴⁺ have different coordination preferences with water and other ligands, and this structural rearrangement is an integral part of the electron transfer mechanism. nih.govacs.org

Homolysis of Ce(IV)-Ligand Bonds: In homogeneous catalysis, the catalytic cycle can involve the thermal or photoassisted homolysis of covalent bonds between a Ce(IV) center and a ligand (like an acetate group), generating radicals that initiate further reactions. acs.org

This dynamic redox behavior allows a single cerium catalyst to sometimes drive two distinct types of reactions sequentially in one pot, adapting its function based on the redox state, a concept known as redox-adaptive catalysis. azom.com

Role of Oxygen Storage Capacity and Surface Oxygen Vacancies in Catalytic Performance

The catalytic activity of ceria is largely attributed to its remarkable oxygen storage capacity (OSC) and the presence of oxygen vacancies. OSC refers to the ability of the material to store and release oxygen, a process facilitated by the reversible redox cycle between Ce⁴⁺ and Ce³⁺ ions (Ce⁴⁺ ↔ Ce³⁺). tandfonline.commdpi.com In an oxygen-rich environment, CeO₂ can incorporate oxygen into its lattice, and under oxygen-lean conditions, it can release this stored oxygen, creating oxygen vacancies (Oᵥ) and reducing Ce⁴⁺ to the larger Ce³⁺ ion. tandfonline.commdpi.com

This dynamic process is crucial in many catalytic applications, such as in three-way catalysts for automotive exhaust purification, where ceria-based materials regulate the air-to-fuel ratio by buffering oxygen concentration. tandfonline.comresearchgate.net Oxygen vacancies are not merely charge-compensating defects; they are critical active sites. acs.org Surface oxygen vacancies are known to adsorb and activate gaseous oxygen, while vacancies in the bulk of the material enhance the mobility and activity of lattice oxygen species. acs.org

The formation and concentration of these vacancies can be engineered to improve catalytic performance. Several strategies are employed:

Doping: Introducing other metal cations into the ceria lattice, such as Zirconium (Zr⁴⁺), Yttrium (Y³⁺), or Lanthanum (La³⁺), can significantly enhance OSC. tandfonline.com Doping with trivalent cations creates oxygen vacancies to maintain charge neutrality. tandfonline.com The incorporation of Zr⁴⁺, which has a smaller ionic radius than Ce⁴⁺, distorts the lattice, which in turn promotes the formation of more oxygen vacancies and facilitates the Ce⁴⁺/Ce³⁺ redox cycle. tandfonline.com

Nanostructuring: The properties of ceria, including the energy required to form oxygen vacancies, are highly dependent on the exposed crystal facet. The more open (110) and (100) surfaces of ceria exhibit a higher concentration of oxygen vacancies compared to the most stable (111) surface. acs.org

The table below summarizes research findings on how doping can affect the oxygen storage capacity of ceria.

Table 1: Effect of Rare Earth (RE) Doping on the Oxygen Storage Capacity (OSC) of Porous CeO₂

Catalyst Sample Dopant Concentration (mol. %) Specific Surface Area (m²/g) OSC Value (mmol/g) OSC Increase (%)
Undoped CeO₂ 0 10.3 0.230 0.00
Yb-doped CeO₂ 4 22.1 0.444 93.04
Y-doped CeO₂ 4 26.2 0.387 68.26
Sm-doped CeO₂ 4 25.1 0.352 53.04
La-doped CeO₂ 4 20.8 0.380 65.22

Data sourced from research on porous CeO₂ synthesized with rare earth doping. The enhanced OSC is attributed to impurity-induced defects from the substitution of Ce⁴⁺ with RE³⁺. mdpi.com

Studies on Adsorption and Activation Mechanisms of Reactants on Cerium Surfaces

The mechanism by which reactants adsorb onto and are activated by a catalyst's surface is fundamental to its function. For ceria-based catalysts, several mechanisms are prominent, largely dictated by the nature of the reaction and the reactants involved. Surface defects, such as steps, kinks, and particularly oxygen vacancies, serve as highly reactive sites that facilitate these processes. fiveable.me

Commonly discussed mechanisms for reactions on ceria surfaces include:

Mars-van Krevelen Mechanism: This mechanism is frequently cited for oxidation reactions, such as CO oxidation. fiveable.meacs.org It involves the reaction of a reactant molecule with an oxygen atom from the catalyst's lattice, leading to an oxidized product and a reduced site (an oxygen vacancy) on the surface. This vacancy is then re-oxidized by a gas-phase oxidant (like O₂), regenerating the catalyst for the next cycle. fiveable.me The decomposition of an aromatic ring, often the rate-determining step in the oxidation of volatile organic compounds, typically proceeds via this mechanism, utilizing catalyst oxygen vacancies. acs.org

Langmuir-Hinshelwood Mechanism: In this pathway, all reacting species are first adsorbed onto the catalyst surface at neighboring sites. wikipedia.org The reaction then occurs between these adsorbed molecules, followed by the desorption of the product. wikipedia.org The oxidation of CO to CO₂ on a platinum catalyst is a well-known example that follows this mechanism. ox.ac.uk

Eley-Rideal Mechanism: This mechanism involves a reaction between an adsorbed molecule and a molecule still in the gas phase. fiveable.me This is less common than the Langmuir-Hinshelwood mechanism but is favored in certain reactions, such as the reaction between hydrogen and nitrous oxide on a gold catalyst. ox.ac.uk

The specific surface of ceria plays a critical role in determining adsorption behavior. For instance, studies have shown that CO physically adsorbs (physisorbs) weakly on the stable CeO₂(111) surface, whereas it chemically adsorbs (chemisorbs) strongly on the more open and reactive CeO₂(110) surface, leading to the formation of carbonate species and reduction of the surface. acs.org

Table 2: Overview of Key Surface Reaction Mechanisms

Mechanism Description Example Reaction
Mars-van Krevelen A reactant is oxidized by lattice oxygen, creating a surface vacancy. The vacancy is then filled by gas-phase oxygen. Oxidation of hydrocarbons over vanadium oxide catalysts. fiveable.me
Langmuir-Hinshelwood All reactants adsorb onto adjacent sites on the catalyst surface before reacting. The product then desorbs. 2 CO + O₂ → 2 CO₂ on a platinum catalyst. wikipedia.org

| Eley-Rideal | One reactant is adsorbed on the surface, and it reacts directly with a second reactant from the gas phase. | C₂H₄ + ½ O₂ (adsorbed) → (CH₂CH₂)O. wikipedia.org |

Computational Studies (e.g., DFT) Applied to Catalytic Mechanisms

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the complex mechanisms of catalysis at an atomic level. murdoch.edu.au For ceria-based systems, standard DFT calculations are often supplemented with an on-site Coulomb correction term (DFT+U) to more accurately describe the localized Ce 4f electrons, which are central to ceria's redox chemistry. acs.orgdtu.dk

DFT+U studies provide profound insights into several key aspects of ceria catalysis:

Oxygen Vacancy Formation: DFT calculations can precisely determine the energy required to form an oxygen vacancy on different crystal surfaces and in the bulk material. acs.org These calculations confirm experimental findings that vacancy formation is energetically more favorable on more open surfaces like (110) compared to the stable (111) surface or within the bulk lattice. acs.orgacs.org

Adsorption and Reaction Pathways: Researchers use DFT to model the adsorption of reactant molecules (e.g., CO, CO₂, CH₄) onto various ceria surfaces. acs.orgdtu.dkaip.org By mapping the potential energy surface, they can identify the most stable adsorption configurations, elucidate reaction pathways, and calculate the activation energy barriers for key reaction steps, such as the dissociation of C-H bonds in methane. aip.orgmdpi.com

The following table, derived from DFT+U calculations, illustrates the significant difference in the energy required to form oxygen vacancies on various ceria surfaces.

Table 3: Calculated Oxygen Vacancy (Oᵥ) Formation Energies in Ceria (CeO₂) Using DFT+U

Location of Vacancy Oᵥ Formation Energy Range (eV) Implication for Catalysis
Bulk 2.5 – 3.5 eV High energy cost; bulk vacancies are less common and contribute more to ion mobility than surface reactions.
(111) Surface ~2.5 eV The most stable surface; less reactive due to higher energy needed to form vacancies.
(110) Surface 1.0 – 2.5 eV Lower formation energy; this surface is more reducible and catalytically active for redox reactions.

Data sourced from a review of DFT+U calculations. Lower formation energy indicates that vacancies are more easily created, which typically correlates with higher catalytic activity. acs.org

Advanced Materials Science Applications Derived from Cerium Iii Acetate Sesquihydrate Precursors

Development of Thin Film Technologies

The sol-gel process, a method for producing solid materials from small molecules, is a key technique where cerium triacetate sesquihydrate is employed to fabricate advanced thin films.

Fabrication of High-κ Dielectric Buffer Layers via Sol-Gel Processes

In the semiconductor industry, there is a continuous drive to miniaturize components, which necessitates the replacement of traditional silicon dioxide (SiO₂) gate dielectrics with materials that have a higher dielectric constant (high-κ). ias.ac.in Cerium oxide (CeO₂) is a promising high-κ material due to its high dielectric constant (~26), large bandgap, and good thermal stability. ias.ac.in The sol-gel method using cerium acetate (B1210297) as a precursor is an effective route for depositing thin, uniform CeO₂ films.

A typical sol-gel process involves dissolving cerium acetate in a suitable solvent, such as 2-methoxyethanol, often with a chelating agent like acetylacetone (B45752) to stabilize the precursor solution. labpartnering.orgsci-hub.se This "sol" is then applied to a substrate (e.g., a silicon wafer or a nickel-based tape) via spin-coating or dip-coating. ias.ac.inresearchgate.net A subsequent heat treatment (annealing) process first removes the organic components and then crystallizes the amorphous film into the desired cubic fluorite CeO₂ structure. researchgate.net

These CeO₂ films can function as buffer layers in complex electronic devices. For instance, they are used as intermediate layers for growing yttrium barium copper oxide (YBCO) films for high-temperature superconductor applications, preventing diffusion of nickel from the substrate into the superconducting layer. researchgate.net A novel water-based precursor solution using cerium acetate, ethylenediaminetetraacetic acid (H₄EDTA), and acetic acid has been developed for this purpose, demonstrating the versatility of the precursor chemistry. researchgate.netugent.be The quality and texture of the resulting CeO₂ layer are highly dependent on the processing conditions, as detailed in the table below. researchgate.net

Parameter Condition Outcome Reference
Precursor SystemCerium Acetate, H₄EDTA, Acetic AcidForms stable, homogenous sols and gels researchgate.net
Solution Concentration0.2–0.4 MOptimal for uniform film deposition researchgate.net
Annealing AtmosphereAr-5% H₂Controls oxidation and promotes texture researchgate.net
Annealing Temperature900 °C (60 min) then 1050 °C (5-30 min)Achieves highly textured CeO₂ films researchgate.net

Engineering of Cerium-Based Nanomaterials

This compound is a preferred starting material for synthesizing cerium oxide (CeO₂) nanoparticles. The ability to control the size, shape, and crystallinity of these nanoparticles is crucial for their application in catalysis, biomedicine, and electronics.

Directed Synthesis of Cerium Oxide Nanoparticles with Controlled Morphologies

Hydrothermal and solvothermal methods are widely used to synthesize CeO₂ nanoparticles from cerium acetate precursors. nih.govacs.org By carefully controlling reaction parameters such as pH, temperature, reaction time, and the presence of capping agents, the morphology of the resulting nanoparticles can be directed to form nanospheres, nanorods, or nanocubes. nih.govacs.orgnju.edu.cn

For instance, hydrothermal treatment of a cerium acetate solution can yield different nanostructures depending on the pH. nih.gov One study showed that using cerium acetate as the precursor in a hydrothermal process resulted in cubic-structured nanostructures that were larger than those synthesized from cerium hydroxide (B78521). nih.gov Another study reported that using cerium(III) octanoate, a carboxylate complex similar to the acetate, under supercritical hydrothermal conditions allowed for the synthesis of uniform, organically modified CeO₂ nanoparticles. acs.org The valence state of the cerium precursor and the oxidizing ability of counter-anions have been shown to significantly influence the final product and its morphology. acs.orgnju.edu.cn

The following table summarizes findings on how synthesis parameters influence nanoparticle morphology when using a cerium acetate precursor.

Synthesis Method Key Parameter Resulting Morphology Reference
HydrothermalpH (acidic vs. basic)Cubic nanostructures of varying sizes nih.gov
HydrothermalCapping Agent (Citric Acid)Smaller particles, reduced agglomeration nih.gov
HydrothermalPrecursor (Cerium Acetate vs. Cerium Hydroxide)Larger crystalline size from acetate precursor after thermal treatment nih.gov
SolvothermalSolvent (Ethanol vs. Methanol)Rod-like and sphere-like particles (from other Ce precursors) nih.gov

Tailoring Nanoparticle Properties for Specific Functional Applications

The morphology of CeO₂ nanoparticles directly impacts their functional properties, particularly their catalytic activity. This activity is largely dependent on the ratio of Ce³⁺ to Ce⁴⁺ ions on the nanoparticle surface and the concentration of oxygen vacancies. mdpi.com Different crystal planes exposed by various morphologies (e.g., rods vs. cubes) exhibit different reactivities. nju.edu.cn

For example, CeO₂ nanorods are reported to predominantly expose more reactive (110) and (100) planes, which can lead to higher activity in CO oxidation compared to nanoparticles that expose less reactive (111) planes. nju.edu.cn By using cerium acetate and controlling the synthesis, it is possible to tailor the shape and thus the exposed crystal facets to optimize performance for a specific catalytic reaction, such as the reduction of NOx in automotive exhaust converters. nju.edu.cn The ability to switch between Ce³⁺ and Ce⁴⁺ oxidation states is also critical for biomedical applications where CeO₂ nanoparticles act as regenerative antioxidants or ROS-scavenging agents. mdpi.comresearchgate.net

Energy Conversion and Storage Applications

Cerium-based materials are pivotal in the field of energy, particularly in Solid Oxide Fuel Cells (SOFCs), which are highly efficient and clean energy conversion devices.

Cerium-Doped Materials for Solid Oxide Fuel Cells (SOFC) Electrolytes

SOFCs operate at high temperatures, and a key component is the solid electrolyte, which must exhibit high ionic conductivity. researchgate.net While yttria-stabilized zirconia (YSZ) is a traditional electrolyte, ceria-based materials are favored for intermediate-temperature SOFCs (IT-SOFCs) due to their higher ionic conductivity at lower temperatures (500-800°C). mdpi.comrsc.org

Pure ceria's conductivity can be significantly enhanced by doping it with trivalent rare-earth cations, such as samarium (Sm³⁺) or gadolinium (Gd³⁺). mdpi.comfrontiersin.org This doping introduces oxygen vacancies into the ceria crystal lattice, which are essential for oxygen ion transport. researchgate.netfrontiersin.org Cerium triacetate is an excellent precursor for synthesizing these doped ceria materials. In a typical synthesis, such as a co-precipitation or sol-gel process, cerium acetate is mixed with a salt of the desired dopant (e.g., samarium nitrate). scielo.org.mxhrpub.org The resulting mixture is then processed to yield a homogenous, doped ceria powder (e.g., Sm-doped ceria, or SDC), which is then sintered to form the dense electrolyte component of the fuel cell. hrpub.orghrpub.org The high purity and controlled stoichiometry afforded by using acetate precursors contribute to the optimal performance of the resulting SOFC electrolyte. mdpi.com

Research has demonstrated that co-doping ceria with elements like Samarium (Sm) and Neodymium (Nd) using a glycine-nitrate process can produce nanocrystalline electrolytes with superior ionic conductivity, leading to fuel cells with peak power densities exceeding 1000 mW·cm⁻² at 550°C. mdpi.com

Utilization in Solar Cell Technologies

Cerium(III) acetate sesquihydrate is a valuable precursor for synthesizing cerium oxide (CeO₂) nanoparticles, which are increasingly being incorporated into solar cell architectures to improve their performance. samaterials.comsigmaaldrich.com These nanoparticles are particularly effective as part of anti-reflection coatings (ARCs), which enhance light absorption and, consequently, the efficiency of the solar cell.

A simulation study using PC1D software analyzed the impact of adding a cerium oxide layer to a standard silicon nitride (SiNₓ) anti-reflection coating on an n-type crystalline silicon (c-Si) solar cell. The results demonstrated a notable increase in solar cell efficiency. The cell with a conventional SiNₓ layer achieved an efficiency of 16.91%, while the cell incorporating a dual-layer SiNₓ + CeO₂ anti-reflection coating reached an efficiency of 17.34%. researchgate.net This enhancement is attributed to the improved anti-reflective properties provided by the cerium oxide layer, which reduces the amount of light reflected from the solar cell's surface, allowing more photons to be absorbed and converted into electricity. researchgate.net

Table 1: Simulated Performance of n-type c-Si Solar Cells with Different Anti-Reflection Coatings

Anti-Reflection Coating (ARC) Efficiency (%)
Silicon Nitride (SiNₓ) 16.91

Data sourced from a comparative simulation study. researchgate.net

Optical and Electronic Device Components

The unique electronic and structural properties of cerium compounds make them suitable for a range of optical and electronic applications. Cerium(III) acetate sesquihydrate acts as a high-purity source for producing these functional materials. fishersci.comthermofisher.kr

Cerium compounds derived from precursors like cerium(III) acetate are integral to the manufacturing of specialty glass and optical coatings. vwr.comfishersci.no A key application is in leveraging the ability of cerium oxide to absorb ultraviolet (UV) radiation, which is used to create UV-stable glass products. samaterials.com

In the form of thin films, cerium oxide (CeO₂) serves as a crucial material for advanced optical coatings. These films can be deposited using techniques such as Atomic Layer Deposition (ALD), which allows for precise control over film thickness and properties. rsc.org Research into the ALD of CeO₂ films has identified specific parameters for different cerium-based precursors. For instance, studies have determined the optimal temperature ranges, known as "ALD windows," and the corresponding growth rates for achieving high-quality, polycrystalline CeO₂ films. rsc.org These films are nearly stoichiometric, although they can contain minor impurities such as hydrogen and carbon. rsc.org

Table 2: Atomic Layer Deposition (ALD) Parameters for Cerium Dioxide (CeO₂) Thin Films

Precursor ALD Window (Temperature Range) Growth Rate (Å per cycle)
Ce(thd)₄ 175–250 °C 0.32

Data from a study on CeO₂ thin film deposition. rsc.org

In the production of second-generation high-temperature superconducting (HTS) wires, cerium oxide (CeO₂), which can be synthesized from cerium(III) acetate, plays a vital role as a buffer layer. dannyvanpoucke.be HTS wires are typically fabricated by depositing a thin film of a superconducting ceramic material, such as YBa₂Cu₃O₇-δ, onto a flexible metal tape. dannyvanpoucke.be

A significant challenge in this architecture is the potential for metal atoms from the substrate to diffuse into the superconducting layer, which would degrade or destroy its superconducting properties. dannyvanpoucke.be To prevent this, one or more buffer layers are deposited between the metal substrate and the superconductor. dannyvanpoucke.be Cerium oxide is a preferred material for these buffer layers due to its chemical stability and structural compatibility. However, the thickness of CeO₂ layers can be limited by the formation of microcracks during the high-temperature deposition process. dannyvanpoucke.be Current research is focused on enhancing the mechanical properties of these buffer layers, for example, through metal doping, to reduce internal stress and enable the deposition of thicker, more robust layers for industrial-scale applications. dannyvanpoucke.be

Cerium(III) acetate sesquihydrate is an important raw material in the synthesis of phosphor materials. fishersci.comfishersci.sethermofisher.kr Phosphors are substances that exhibit luminescence and are essential components in a wide array of applications, including solid-state lighting (LEDs), displays, and scintillators for medical imaging.

Cerium is a well-established activator ion in many host lattices for phosphors. The luminescent properties of cerium-doped phosphors typically arise from the electronic transition between the 5d and 4f energy levels of the Ce³⁺ ion. This transition is highly efficient and can be tuned to produce light across the visible spectrum, from blue to red, by changing the crystal environment (the host material) around the cerium ion. The use of high-purity precursors like cerium(III) acetate sesquihydrate is crucial for achieving the desired luminescent performance and stability in the final phosphor product. fishersci.comthermofisher.com

Environmental Research Applications of Cerium Compounds

Strategies for Environmental Remediation

The application of cerium compounds in environmental remediation is a growing field, with promising strategies for tackling various forms of pollution.

Cerium compounds have demonstrated efficacy in the stabilization of various waste materials. One of the key applications is in wastewater treatment, where cerium-based coagulants, such as cerium chloride salts and cerium oxide nanoparticles, are used to remove organic pollutants and nutrients like phosphorus. vtruralwater.org These compounds work by causing suspended solids and phosphates to adsorb and flocculate tightly, leading to their precipitation. vtruralwater.org This process not only purifies the water but also significantly reduces the volume of sludge produced. vtruralwater.org

Cerium-based metal-organic frameworks (MOFs) have also emerged as highly effective materials for waste stabilization, particularly for the removal of phosphates from eutrophic waters. digitellinc.com For instance, a cerium-based MOF, Ce-1,4-benzenedicarboxylate, has shown a remarkable capability for rapid phosphate (B84403) removal, with a maximum adsorption capacity of 179 mg g-1. digitellinc.com This high efficiency is attributed to the strong binding affinity of phosphate to the defect sites within the MOF structure. digitellinc.com

The catalytic properties of cerium compounds are also harnessed for waste stabilization. Cerium oxide nanoparticles (CeO₂ NPs) can catalytically break down a variety of organic pollutants, including dyes, pharmaceuticals, and hydrocarbons, through redox reactions. researchgate.netvtruralwater.org This makes them valuable in treating industrial wastewater containing toxic organic chemicals. vtruralwater.org

Cerium oxide nanoparticles (CeO₂ NPs) have shown significant promise in the remediation of heavy metal contamination, with a notable focus on chromium (Cr). researchgate.netfrontiersin.orgnih.gov These nanoparticles can effectively remove dissolved chromium VI from water through adsorption. researchgate.net Studies have demonstrated that CeO₂ NPs can be used as efficient adsorbents for Cr(VI), with the adsorption equilibrium being well-represented by the Freundlich isotherm and the kinetics following a pseudo-second-order model. researchgate.net

The application of CeO₂ NPs has also been shown to reduce the uptake and accumulation of both Cr(VI) and Cr(III) in plants, thereby mitigating chromium toxicity in agricultural systems. frontiersin.orgnih.gov In studies on sunflower plants, the application of CeO₂ NPs led to a decrease in chromium concentration in the roots and shoots, even with increasing chromium levels in the soil. frontiersin.orgnih.gov This is attributed to the ability of nanoparticles to immobilize the metals in the soil, reducing their bioavailability to plants. frontiersin.orgnih.gov

Furthermore, CeO₂ NPs can be combined with other materials to create even more effective adsorbents. For example, nanocomposites of cerium oxide and corncob have been developed as a cost-effective and environmentally friendly adsorbent for the removal of cadmium and chromium from wastewater. mdpi.com Similarly, cerium oxide nanoparticles anchored onto graphene oxide have been shown to be effective in removing lead, cadmium, and chromium ions from aqueous solutions. researchgate.netdeswater.com

Table 1: Research Findings on the Use of Cerium Oxide Nanoparticles for Chromium Removal

Study Focus Key Findings Reference
Adsorption of Cr(VI) Suspended CeO₂ NPs stabilized with hexamethylenetetramine effectively remove dissolved Cr(VI) from pure water. The process follows the Freundlich isotherm and pseudo-second-order kinetics. researchgate.net
Mitigation in Plants Application of CeO₂ NPs reduces the uptake and accumulation of Cr(VI) and Cr(III) in sunflower roots and shoots. frontiersin.orgnih.gov
Nanocomposites A cerium oxide/corncob nanocomposite serves as an inexpensive and eco-friendly adsorbent for removing Cd and Cr from wastewater. mdpi.com
Graphene Oxide Composites CeO₂ NPs attached to reduced graphene oxide are efficient adsorbents for removing Pb(II), Cd(II), and Cr(VI) from aqueous solutions. researchgate.netdeswater.com

Geochemical Behavior and Environmental Fate of Cerium Species

Understanding the geochemical behavior of cerium is crucial for predicting its environmental impact and for optimizing its use in remediation technologies.

Cerium is the most abundant rare earth element in the Earth's crust and exists in various minerals, primarily as carbonates, phosphates, and silicates. nih.govresearchgate.net In low-temperature geochemical environments, cerium can exist in both the trivalent (Ce³⁺) and tetravalent (Ce⁴⁺) oxidation states. nih.gov This dual valence state is a unique characteristic among the lanthanides and plays a significant role in its environmental geochemistry. nih.gov

In aquatic and terrestrial systems, the mobility and bioavailability of cerium are largely controlled by its interaction with various ligands. nih.gov As a "hard" acid, cerium has a strong affinity for "hard" bases, which are common in the environment, such as hydroxide (B78521) (OH⁻), phosphate (PO₄³⁻), and carbonate (CO₃²⁻). nih.govmdpi.com The formation of complexes with these ligands can significantly influence the solubility and transport of cerium. nih.gov The environmental fate of engineered cerium oxide nanoparticles is also a key area of study, with a major pathway to the terrestrial environment being through the application of wastewater biosolids to agricultural soils. nih.gov

The redox state of cerium is a critical factor influencing the solubility and mobility of its compounds in the environment. nih.govmdpi.com Cerium is unique among the lanthanides in that it is stable in the +4 oxidation state. nih.gov The transition between the Ce³⁺ and Ce⁴⁺ states is fundamental to its geochemical behavior. nih.gov

Generally, compounds containing Ce³⁺ are more soluble than those containing Ce⁴⁺. mdpi.com The oxidation of the more soluble Ce³⁺ to the less soluble Ce⁴⁺ can lead to the precipitation of cerium minerals, such as cerianite (CeO₂), thereby immobilizing the element. nih.gov Conversely, the reduction of Ce⁴⁺ to Ce³⁺ can increase its solubility and mobility in the environment. mdpi.com This redox-dependent solubility is a key principle behind methods for separating cerium from other rare earth elements. nih.gov

The redox potential of the Ce(IV)/Ce(III) couple is approximately +1.7 eV, making Ce(IV) a strong oxidizing agent and Ce(III) a strong reducing agent. researchgate.net This redox activity is not only crucial for its environmental behavior but also for its catalytic applications, as the catalytic efficiency of cerium oxide is directly dependent on the ratio of Ce³⁺ to Ce⁴⁺ on its surface. mdpi.com

Table 2: Influence of Redox State on Cerium Properties

Property Ce³⁺ (Cerous) Ce⁴⁺ (Ceric) Key Implications Reference
Solubility Generally more soluble Generally less soluble Oxidation leads to precipitation and immobilization; reduction leads to dissolution and mobility. nih.govmdpi.com
Reactivity Strong reducing agent Strong oxidizing agent Drives catalytic activity and interaction with environmental contaminants. researchgate.net
Environmental Mobility Higher potential for transport in aqueous systems Lower potential for transport, tends to be sequestered in solids Dictates the environmental fate and bioavailability of cerium. nih.govmdpi.com

Solution Chemistry and Complexation Behavior of Cerium Iii Acetate

Aqueous and Organic Solvent Solubility Studies

The solubility of cerium(III) acetate (B1210297) is a critical parameter for its use in solution-based synthesis and applications. It is described as a moderately water-soluble crystalline compound attelements.comamericanelements.comamericanelements.com.

The dissolution of cerium(III) acetate in water is influenced by several factors. While the hydrated form is soluble in water, the anhydrous form also dissolves in water and ethanol (B145695) wikipedia.org. Reports on its specific solubility in water vary, highlighting the potential influence of the specific hydrate (B1144303) form and measurement conditions.

Reported Aqueous Solubility of Cerium(III) Acetate

Solubility ValueTemperatureSource
260 g/L20 °C carlroth.com
26.5 g / 100 cm³15 °C researchgate.net
16.2 g / 100 cm³75 °C researchgate.net
3.5 g/LNot Specified gelest.comfishersci.no

The pH of the aqueous medium plays a significant role in the complexation and, consequently, the behavior of cerium(III) in solution. The binding of Ce³⁺ to carboxylates like acetate is generally inversely proportional to the pH acs.org. Under acidic conditions, cerium(III) is the favored oxidation state researchgate.net. The addition of strong mineral acids, such as sulfuric acid, can facilitate the dissolution of cerium acetate researchgate.net.

The solubility of cerium(III) acetate extends to several organic solvents, which is crucial for its application in non-aqueous reaction systems. The anhydrous form is noted to be soluble in ethanol and pyridine (B92270) but insoluble in acetone (B3395972) wikipedia.org. Further studies have explored its compatibility with other organic media.

Solubility of Cerium(III) Acetate in Organic Solvents

SolventSolubility/CompatibilitySource
EthanolSoluble (anhydrous form) wikipedia.org
PyridineEasily soluble wikipedia.org
Dimethylformamide (DMF)Soluble (forms a monosolvated adduct) researchgate.net
EthylenediamineReportedly soluble (anhydrous form) researchgate.net
AcetoneInsoluble wikipedia.org
Diethyl etherInsoluble researchgate.net

Investigations into Cerium(III) Acetate Complexation in Solution

In solution, cerium(III) ions readily form complexes with acetate ligands. This complexation significantly alters the spectroscopic and chemical properties of the cerium ion.

The hydrated Ce³⁺ ion is known to emit fluorescence acs.org. However, the formation of cerium(III) acetate complexes leads to significant changes in its luminescence properties. Contrary to some earlier reports suggesting that cerium(III) carboxylate complexes are non-luminescent, studies have shown that a weak emission is observable from these complexes in aqueous solution rsc.orgresearchgate.netrsc.org.

Upon the addition of sodium acetate to an aqueous solution of cerium(III), the luminescence is markedly quenched rsc.org. This quenching is considered to be static, resulting from the formation of a non-emissive or weakly emissive cerium(III)-acetate complex acs.orgrsc.org. The emission spectrum of this complex is similar in shape to that of the aquo cerium(III) species, but it exhibits a much shorter lifetime rsc.orgresearchgate.net. For instance, the fluorescence decay of aquo-cerium(III) in water is around 48 ns, while the 1:1 cerium(III) acetate complex has a significantly faster decay component researchgate.net. This interaction results in the formation of a 1:1 complex, formulated as [Ce(H₂O)ₓ(O₂CCH₃)]²⁺, where binding of the acetate ion is accompanied by the loss of coordinated water molecules rsc.org.

The interaction between carboxylate ligands and lanthanide ions like Ce(III) has been extensively studied using spectroscopic and computational methods. Research indicates that the dominant mode of complexation involves a weak, predominantly bidentate binding of the acetate's carboxylate group to the cerium cation rsc.orgresearchgate.netrsc.org.

Spectroscopic techniques, particularly Fourier-transform infrared (FTIR) spectroscopy, are powerful tools for probing these binding modes. The energy separation (Δ) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group is indicative of its coordination mode researchgate.net.

FTIR Signatures for Carboxylate Binding Modes

Binding ModeDescriptionEnergy Splitting (Δ = νₐₛ - νₛ)Source
Bidentate ChelatingBoth carboxylate oxygens bind to the same metal ion.Δ < 110 cm⁻¹ researchgate.net
Bidentate BridgingEach carboxylate oxygen binds to a different metal ion.Δ > 110 cm⁻¹ researchgate.net
MonodentateOnly one carboxylate oxygen binds to the metal ion.Δ > 200 cm⁻¹ researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), complement experimental findings. These calculations can accurately reproduce trends in the vibrational frequencies of carboxylate stretching modes that depend on the lanthanide ion's charge and radius nih.gov. Simulations have confirmed that for lanthanide-EDTA complexes, changes in pH can alter the protonation state of the ligand, thereby affecting its coordination to the metal ion and reducing the complex's stability osti.gov. These computational and spectroscopic investigations consistently support a predominantly bidentate coordination for the cerium(III) acetate complex in solution rsc.orgresearchgate.netnih.gov.

Advanced Analytical Methodologies Employed in Cerium Iii Acetate Sesquihydrate Research

Coupled Thermal and Spectroscopic Techniques

Coupling thermal analysis with spectroscopic and diffraction methods allows for simultaneous acquisition of complementary data, providing a more complete picture of the material's behavior under thermal stress.

Simultaneous thermogravimetry (TG), differential thermal analysis (DTA), and mass spectrometry (MS) is a powerful technique for studying the thermal decomposition of cerium(III) acetate (B1210297) sesquihydrate. researchgate.netresearchgate.net This combination allows for the correlation of mass loss events (TG) and thermal events (DTA) with the identification of evolved gaseous species (MS).

The thermal decomposition of cerium(III) acetate sesquihydrate, with the formula Ce(CH₃CO₂)₃·1.5H₂O, has been extensively studied using TG-DTA-MS. researchgate.netdergipark.org.tr In an inert atmosphere like helium or argon, the decomposition proceeds through a series of distinct steps. researchgate.netresearchgate.net The initial endothermic peaks observed in the DTA curve correspond to dehydration, where the water of hydration is lost. dergipark.org.tr This is followed by the decomposition of the anhydrous cerium(III) acetate.

Research has shown that the decomposition of anhydrous cerium(III) acetate to cerium(IV) oxide occurs in multiple steps in the temperature range of 300–700 °C. researchgate.net The intermediate products formed during this process have been presumed to be cerium oxyacetates and an oxycarbonate. researchgate.netresearchgate.net Specifically, the proposed intermediates are Ce₂(O)(CH₃CO₂)₄, Ce₂O₂(CH₃CO₂)₂, and Ce₂O₂CO₃. researchgate.netresearchgate.netresearchgate.net The final step involves the oxidation of cerium(III) to cerium(IV). researchgate.net

The use of MS coupled with TG-DTA is crucial for identifying the evolved gases at each decomposition stage. For instance, the detection of water vapor confirms the dehydration steps, while the evolution of acetone (B3395972), carbon dioxide, and other organic fragments corresponds to the breakdown of the acetate groups. dergipark.org.trjcsp.org.pk The final decomposition of the oxycarbonate intermediate is marked by the release of carbon dioxide and carbon monoxide. dergipark.org.tr

Table 1: Key Decomposition Events of Cerium(III) Acetate Sesquihydrate from TG-DTA-MS Analysis

Temperature Range (°C)Observed EventEvolved Species (Detected by MS)
~70-155DehydrationH₂O
~300-700Decomposition of Anhydrous AcetateCH₃COCH₃, CO₂, CO, H₂O
>700Final formation of CeO₂CO₂, CO

Note: The exact temperatures can vary depending on the heating rate and atmosphere.

The combination of X-ray diffraction (XRD) and differential scanning calorimetry (DSC) provides simultaneous information about the crystalline phase transformations and the associated thermal events (enthalpy changes). psu.edurigaku.comformulationbio.com This is particularly useful for studying the thermal decomposition of cerium(III) acetate sesquihydrate, where multiple phase changes occur. researchgate.net

Upon heating, cerium(III) acetate sesquihydrate first undergoes dehydration, leading to the formation of an amorphous anhydrous cerium(III) acetate. dergipark.org.trdergipark.org.tr This is observed as an endothermic event in the DSC curve with a corresponding loss of crystallinity in the XRD pattern. Further heating leads to an exothermic peak in the DSC without any mass loss, which is attributed to the crystallization of the amorphous anhydrous acetate into a crystalline phase at approximately 212 °C. researchgate.net Another phase transformation of the crystalline anhydrous acetate is observed at around 286 °C before the onset of decomposition. researchgate.net

The subsequent decomposition steps, as identified by TG-DTA-MS, can be correlated with changes in the XRD patterns, allowing for the identification of the crystalline intermediate phases. researchgate.net For example, the formation of cerium oxycarbonate and ultimately the final product, cerium(IV) oxide (CeO₂), can be tracked by the appearance of their characteristic diffraction peaks. dergipark.org.tr The final product, CeO₂, typically forms in a cubic (fluorite) crystal structure. dergipark.org.trdergipark.org.tr

Table 2: Correlation of Thermal Events (DSC) and Crystalline Phases (XRD)

Temperature (°C)DSC EventXRD Observation
~133EndothermicLoss of initial crystalline hydrate (B1144303) pattern, formation of amorphous phase
~212ExothermicAppearance of crystalline anhydrous cerium(III) acetate peaks
~286Endothermic/ExothermicPhase transformation of anhydrous cerium(III) acetate
>300ExothermicDecomposition of acetate, formation of intermediate phases and finally CeO₂

High-Resolution Spectroscopic and Diffraction Techniques

Advanced spectroscopic and diffraction methods offer a deeper understanding of the structural and chemical changes at the molecular and atomic levels.

High-temperature in-situ Fourier-transform infrared (FTIR) spectroscopy is a valuable tool for tracking the changes in chemical bonding during the thermal decomposition of cerium(III) acetate sesquihydrate. dergipark.org.trresearchgate.net By recording FTIR spectra at various temperatures, the transformation from the acetate complex to the final oxide product can be monitored in real-time.

The initial FTIR spectrum of cerium(III) acetate sesquihydrate shows characteristic absorption bands corresponding to the acetate group (C-H, C=O, C-C, and O-C-O vibrations) and water molecules (O-H stretching and bending vibrations). researchgate.net As the temperature increases, the bands associated with water disappear, confirming dehydration. dergipark.org.tr

During the decomposition of the anhydrous acetate, significant changes in the FTIR spectra are observed. The disappearance of the acetate vibrational modes and the emergence of new bands indicate the formation of intermediate species like cerium oxycarbonate. dergipark.org.tr Finally, the appearance of a broad absorption band characteristic of the Ce-O stretching vibration signifies the formation of cerium(IV) oxide. dergipark.org.tr This technique complements the data from thermal analysis and XRD by providing direct information about the chemical transformations. researchgate.net

While not directly applied to cerium triacetate sesquihydrate, the coupled technique of Brillouin spectroscopy and X-ray diffraction is a powerful method for investigating the elastic properties and phase behavior of related materials like cerium dioxide (CeO₂) under high pressure. proquest.comnih.govosti.govmdpi.com This provides insights into the mechanical stability and compressibility of the final decomposition product.

Brillouin spectroscopy measures the acoustic velocities within a material, from which elastic moduli such as the bulk modulus and shear modulus can be derived. proquest.commdpi.com When combined with XRD, which provides information on the crystal structure and density under pressure, a comprehensive understanding of the material's response to extreme conditions can be obtained. proquest.commdpi.com Studies on cerium dioxide have used this combined approach to determine its equation of state and investigate the influence of grain size on its mechanical properties. proquest.comnih.gov Discrepancies between the bulk moduli determined by Brillouin scattering and high-pressure XRD have suggested that the properties of CeO₂ are sensitive to the hydrostaticity of its environment. proquest.comnih.gov

Advanced Chromatographic Methods for Analysis of Cerium Complexes or Precursors

Advanced chromatographic techniques are employed for the separation, purification, and analysis of cerium complexes and their precursors.

Ion-exchange chromatography has been utilized to study cerium isotope fractionation in Ce(III)-malate complexes, demonstrating its utility in investigating the subtle chemical differences between isotopes. nih.gov In the context of cerium acetate, chromatographic methods can be applied to purify the precursor materials, ensuring high-purity cerium oxide upon decomposition. For instance, a preparation method for high-purity cerium acetate involves dissolving cerous carbonate in nitric acid, followed by purification and conversion steps to yield a product with rare-earth purity greater than 99.99%. google.com

Reversed-phase extraction chromatography has been successfully used to separate cerium(IV) from other elements using a high molecular weight carboxylic acid as the stationary phase. niscpr.res.in This highlights the potential of chromatographic techniques for the selective separation and analysis of cerium in different oxidation states.

High-performance liquid chromatography (HPLC) methods have been developed for the analysis of cerium(III) nitrate (B79036), a common precursor for other cerium compounds. sielc.com A mixed-mode column with a mobile phase of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer can be used for the separation and analysis, with detection by evaporative light scattering (ELSD) or mass spectrometry. sielc.com Such methods could be adapted for the quality control of cerium acetate precursor solutions. The use of ethylenediaminetetraacetic acid (H4EDTA) as a complexant in aqueous precursor solutions of cerium acetate has also been studied to create stable and homogeneous sols for the deposition of cerium oxide films. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing cerium triacetate sesquihydrate with high purity for catalytic studies?

this compound is typically synthesized by reacting cerium oxide (CeO₂) or cerium chloride (CeCl₃) with acetic acid under controlled hydration conditions. To achieve ≥99.9% purity (REO basis), rigorous purification steps such as recrystallization in anhydrous acetic acid or vacuum drying are employed . Purity verification should include inductively coupled plasma mass spectrometry (ICP-MS) to quantify trace metal impurities and thermogravimetric analysis (TGA) to confirm hydration states .

Q. How should this compound be handled to prevent degradation during storage?

The compound is highly hygroscopic and prone to hydrolysis. Store it in a desiccator under argon or nitrogen atmosphere at 4°C. For long-term stability, avoid exposure to oxidizing agents and humidity >30%. Use sealed glass containers with PTFE-lined caps to minimize moisture ingress .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Key methods include:

  • X-ray diffraction (XRD) : To confirm crystalline structure and detect amorphous phases .
  • Fourier-transform infrared spectroscopy (FTIR) : To identify acetate ligand coordination (e.g., symmetric/asymmetric COO⁻ stretches at 1,550–1,450 cm⁻¹) .
  • Thermogravimetric analysis (TGA) : To quantify hydration states (e.g., 1.5 H₂O per formula unit) and thermal stability up to 200°C .

Advanced Research Questions

Q. How does this compound function as a catalyst in liquid-phase cresol auto-oxidation?

In the presence of bromide ions, the cerium(III) center undergoes redox cycling (Ce³⁺ ↔ Ce⁴⁺), facilitating electron transfer to oxygen radicals. This mechanism accelerates the oxidation of cresols to quinones. Key parameters include:

  • Optimal Br⁻:Ce molar ratio of 2:1 .
  • Reaction temperature ≤80°C to prevent cerium acetate decomposition .
  • Use of acetic acid as a solvent to stabilize the cerium coordination sphere .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of this compound?

Discrepancies often arise from variations in:

  • Purity : Higher-grade material (99.99% REO) reduces side reactions .
  • Hydration state : Deviations from 1.5 H₂O alter ligand availability. Verify hydration via Karl Fischer titration .
  • Particle size : Nano-sized crystallites (e.g., <100 nm) enhance surface area and catalytic activity .

Q. How does thermal decomposition behavior impact its application in cerium oxide (CeO₂) synthesis?

Upon heating, this compound undergoes sequential mass loss:

  • 50–150°C : Loss of 1.5 H₂O .
  • 200–400°C : Acetate ligand decomposition, forming CeO₂ via intermediate oxyacetate phases . For phase-pure CeO₂ nanoparticles, calcine at 500°C for 2–4 hours in air .

Q. What comparative advantages does this compound offer over other cerium precursors (e.g., cerium nitrate) in glass polishing?

  • Lower solubility : Reduces leaching during polishing, enhancing surface finish .
  • Controlled Ce³⁺ release : Minimizes agglomeration in polishing slurries compared to nitrate salts .
  • Reduced corrosivity : Acetate ligands are less acidic than nitrate, preserving substrate integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.